
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a fluorinated amine compound characterized by the presence of a trifluoromethyl group and a pyridyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with a suitable trifluoromethylating agent, followed by reductive amination. Common reagents used in this process include trifluoromethyl iodide and sodium borohydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions: (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mecanismo De Acción
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridyl ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(3-Methyl-2-pyridinyl)ethanamine
- 2-Picolylamine
- 2-(2-Pyridyl)ethylamine
Comparison: Compared to similar compounds, (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3/t7-/m0/s1 |
Clave InChI |
XFBPUXNYVSSZPN-ZETCQYMHSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N |
SMILES canónico |
CC1=C(N=CC=C1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



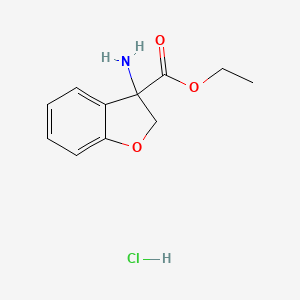
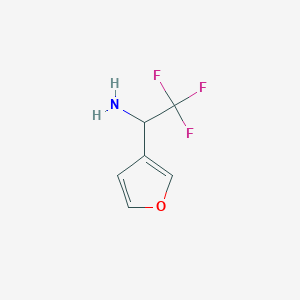
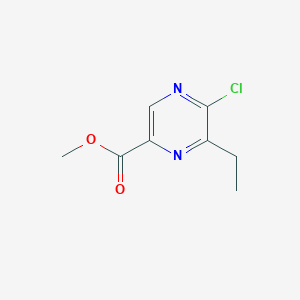
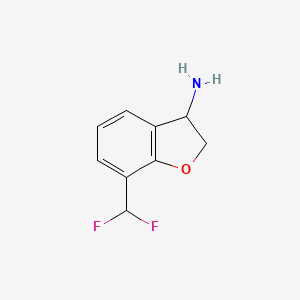

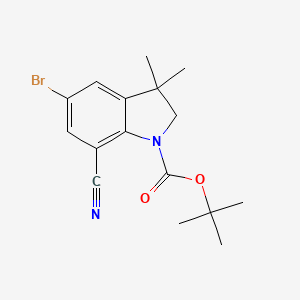
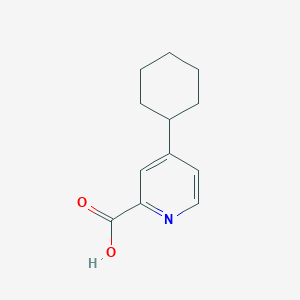

![(1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041912.png)
![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)


